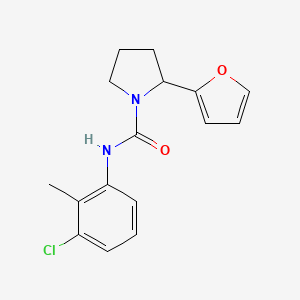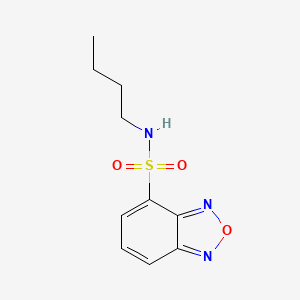
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide
Overview
Description
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DNQX, is a competitive antagonist of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. DNQX is a synthetic compound that is commonly used in scientific research to study the function of the AMPA receptor and its role in various physiological processes.
Mechanism of Action
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor and preventing the binding of glutamate, the natural ligand of the receptor. By blocking the AMPA receptor, this compound inhibits the excitatory neurotransmission mediated by the receptor, leading to a decrease in synaptic plasticity, learning, and memory.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in scientific research. In animal studies, this compound has been shown to impair learning and memory, reduce seizure activity, and induce neuroprotection in certain brain regions. This compound has also been shown to have potential therapeutic effects in various neurological disorders, such as epilepsy and stroke.
Advantages and Limitations for Lab Experiments
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is a valuable tool in scientific research due to its ability to selectively block the AMPA receptor. This allows researchers to investigate the specific role of the receptor in various physiological processes. However, this compound also has some limitations in lab experiments. For example, this compound may have off-target effects on other receptors or ion channels, leading to unintended effects. Additionally, the use of this compound in animal studies may not fully reflect the effects of the compound in humans.
Future Directions
There are many potential future directions for research involving 7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide. One area of research is the development of more selective AMPA receptor antagonists that can target specific subtypes of the receptor. Another area of research is the investigation of the role of the AMPA receptor in various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, research could focus on the development of novel therapeutic approaches that target the AMPA receptor and its downstream signaling pathways.
Conclusion
This compound is a synthetic compound that is commonly used in scientific research to study the function of the AMPA receptor and its role in various physiological processes. The compound has a complex synthesis process and acts as a competitive antagonist of the AMPA receptor. This compound has various biochemical and physiological effects and has potential therapeutic applications in neurological disorders. However, the compound also has limitations in lab experiments, and future research could focus on developing more selective AMPA receptor antagonists and investigating the role of the receptor in various neurological disorders.
Scientific Research Applications
7,7-dimethyl-N-1-naphthyl-2,5-dioxo-1,2,5,6,7,8-hexahydro-3-quinolinecarboxamide is widely used in scientific research to study the function of the AMPA receptor and its role in various physiological processes. The AMPA receptor is a type of ionotropic glutamate receptor that is involved in synaptic plasticity, learning, and memory. This compound is commonly used to block the AMPA receptor and investigate its effects on these processes.
properties
IUPAC Name |
7,7-dimethyl-N-naphthalen-1-yl-2,5-dioxo-6,8-dihydro-1H-quinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-22(2)11-18-15(19(25)12-22)10-16(21(27)24-18)20(26)23-17-9-5-7-13-6-3-4-8-14(13)17/h3-10H,11-12H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGJCFPBGBKPYGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(C(=O)N2)C(=O)NC3=CC=CC4=CC=CC=C43)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(4-morpholinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4689913.png)
![2-[benzyl(phenylsulfonyl)amino]-N-cycloheptylbenzamide](/img/structure/B4689918.png)
![methyl 2-{3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]phenyl}-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B4689928.png)
![2-cyano-3-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(3-methylphenyl)acrylamide](/img/structure/B4689931.png)

![N-{3-[4-(3-chloro-4-fluorophenyl)-1-piperazinyl]propyl}-N'-methylthiourea](/img/structure/B4689941.png)

![5-chloro-N-{3-[N-(9H-xanthen-9-ylcarbonyl)ethanehydrazonoyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4689957.png)
![4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]benzoic acid](/img/structure/B4689960.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-4-methoxy-3-nitrobenzamide](/img/structure/B4689977.png)
![ethyl [4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4689989.png)
![3-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B4689990.png)
